Product packaging for LY 303511 hydrochloride(Cat. No.:)

LY 303511 hydrochloride

Cat. No.: B1191713
M. Wt: 342.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Discovery of LY 303511 Hydrochloride's Biological Activity

This compound emerged in the scientific landscape as a close structural analog of LY294002, a well-documented inhibitor of pan-phosphoinositide 3-kinases (PI3K). nih.govmedchemexpress.com Initially, LY 303511 was primarily developed and utilized as a negative control in research settings. nih.govtocris.com This was due to a critical structural difference—a substitution in the morpholine (B109124) ring—which renders it incapable of potently inhibiting the PI3K enzyme, a key player in cell survival and proliferation pathways. medchemexpress.comaacrjournals.org

The initial hypothesis was that since LY 303511 does not inhibit PI3K, it would be biologically inactive in systems where LY294002 showed effects. nih.gov However, early preclinical studies uncovered unexpected biological activities independent of the PI3K/Akt signaling pathway. aacrjournals.orgnih.gov Researchers observed that LY 303511 could inhibit the mammalian target of rapamycin (B549165) (mTOR), a downstream effector in cell growth regulation. nih.govresearchgate.net Unlike the classic mTOR inhibitor rapamycin, which primarily causes a G1 cell cycle arrest, LY 303511 was found to induce both G1 and G2/M phase arrest. nih.govresearchgate.net

Furthermore, seminal research revealed another novel mechanism of action: the induction of intracellular hydrogen peroxide (H₂O₂), a type of reactive oxygen species (ROS). aacrjournals.orgaacrjournals.org This finding was significant as it demonstrated that LY 303511 could modulate cellular redox status, thereby influencing cell fate through pathways entirely separate from PI3K inhibition. aacrjournals.org These initial discoveries shifted the perception of LY 303511 from a mere inactive control to a compound with distinct and potentially valuable biological properties.

Table 1: Initial Biological Activities of this compound

Biological Effect Pathway Independence Key Finding Reference
Inhibition of Cell Proliferation PI3K-Independent Inhibits mTOR-dependent phosphorylation of S6K but not PI3K-dependent phosphorylation of Akt. nih.gov
Cell Cycle Arrest PI3K-Independent Reduces G2/M progression, unlike rapamycin which primarily affects the G1 phase. nih.govresearchgate.net
Induction of Oxidative Stress PI3K-Independent Triggers a significant increase in intracellular hydrogen peroxide (H₂O₂) production. aacrjournals.org
Inhibition of Casein Kinase 2 (CK2) mTOR-Independent Directly inhibits CK2 activity, a regulator of cell cycle progression. nih.govresearchgate.net
Blockade of K+ Currents PI3K-Independent Reversibly blocks voltage-gated potassium (Kv) channels. medchemexpress.com

Rationale for Continued Preclinical Investigation into this compound

The rationale for ongoing preclinical research into this compound is multifaceted, stemming directly from its unique PI3K-independent mechanisms. aacrjournals.orgnih.gov Its ability to target pathways distinct from its parent compound, LY294002, makes it a valuable pharmacological tool to dissect complex cellular signaling networks. aacrjournals.org By using LY 303511, researchers can explore the biological consequences of phenomena like mTOR inhibition or ROS production without the confounding variable of PI3K blockade. nih.govaacrjournals.org

A primary driver for its continued investigation is its potential as an anticancer agent. researchgate.net Studies have shown that LY 303511 can decrease the survival of various cancer cells, including oral, prostate, and neuroblastoma cells, while having minimal effect on normal cells. nih.govaacrjournals.org This preferential killing of cancer cells is a highly sought-after characteristic in oncology research. nih.gov The compound's ability to induce apoptosis (programmed cell death) and inhibit tumor cell proliferation in vitro and in vivo provides a strong basis for further exploration. nih.govnih.gov

Moreover, LY 303511 has demonstrated significant potential as a chemosensitizing agent. aacrjournals.orgaacrjournals.org Preclinical models have shown that pretreating cancer cells with LY 303511 enhances their sensitivity to apoptosis induced by other therapeutic agents, such as TNF-related apoptosis-inducing ligand (TRAIL) and vincristine (B1662923). aacrjournals.orgaacrjournals.orgoup.com This synergistic effect is largely attributed to its ability to increase intracellular H₂O₂ and up-regulate death receptors on the surface of tumor cells. aacrjournals.org This suggests a therapeutic strategy where LY 303511 could be used in combination to overcome resistance to existing cancer treatments. aacrjournals.orgoup.com

Overview of Major Preclinical Research Domains for this compound

Preclinical research on this compound is concentrated in several key domains, primarily leveraging its unique mechanisms of action.

Oncology: This is the most extensive area of research for LY 303511. Investigations span multiple cancer types. In oral cancer, it has been shown to induce apoptosis and oxidative DNA damage, and it inhibited tumor growth in a zebrafish xenograft model. nih.gov In prostate cancer cells, it sensitizes them to drug-induced apoptosis through the production of H₂O₂. aacrjournals.org Research on lung adenocarcinoma cells demonstrated its ability to inhibit proliferation through both mTOR-dependent and independent mechanisms, including the inhibition of casein kinase 2. nih.govresearchgate.net

Neurobiology and Neuroprotection: The compound's effects have been studied in the context of neuroblastoma. aacrjournals.org Research has shown that LY 303511 enhances the sensitivity of human neuroblastoma cells to TRAIL-mediated apoptosis. aacrjournals.org This is achieved by increasing intracellular H₂O₂ which in turn activates mitogen-activated protein kinases (MAPK) and increases the expression of death receptors on the cell surface. aacrjournals.org This line of inquiry opens up potential avenues for investigating it in neuro-oncology and exploring its broader impact on neuronal cell signaling. pfmjournal.orgcureparkinsons.org.uk

Cell Signaling and Pharmacology: LY 303511 serves as a specific tool to investigate cellular signaling pathways. Its ability to inhibit mTOR without affecting PI3K allows for the precise study of mTOR's role in cellular processes. nih.gov Furthermore, its effect on ion channels, specifically the reversible blockade of K+ currents in insulinoma cells, represents another distinct area of pharmacological research. medchemexpress.com More recent preclinical studies have begun to explore its PI3K-unrelated effects on serotonin (B10506) receptor signaling, suggesting it may interact with 5-HT₂C and 5-HT₄ receptors, opening a new field of investigation. biorxiv.orgresearchgate.net

Table 2: Major Preclinical Research Domains for this compound

Research Domain Focus of Investigation Key Findings Reference
Oncology Antiproliferative and apoptotic effects in cancer cells. Induces apoptosis in oral cancer cells; sensitizes prostate cancer cells to vincristine; inhibits lung cancer cell growth via mTOR and CK2 inhibition. nih.govaacrjournals.orgnih.gov
Chemosensitization Enhances the apoptotic effects of TRAIL in neuroblastoma and HeLa cells. aacrjournals.orgoup.com
In vivo tumor growth Inhibited the growth of human prostate adenocarcinoma and oral cancer xenografts in animal models. nih.govnih.govresearchgate.net
Neurobiology Neuroblastoma treatment Sensitizes neuroblastoma cells to TRAIL-induced apoptosis through H₂O₂-mediated MAPK activation and death receptor up-regulation. aacrjournals.org
Cell Signaling mTOR Pathway Used as a tool to study PI3K-independent mTOR signaling. nih.govresearchgate.net
Ion Channel Pharmacology Reversibly blocks Kv2.1 and Kv1.4 potassium channels. medchemexpress.com
Serotonin Receptor Signaling Exhibits effects on 5-HT₂C and 5-HT₄ serotonin receptors independent of PI3K. biorxiv.orgresearchgate.net

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.82

Origin of Product

United States

Mechanistic Elucidation of Ly 303511 Hydrochloride S Biological Actions

Identification and Validation of Primary Molecular Targets of LY 303511 Hydrochloride

Mammalian Target of Rapamycin (B549165) (mTOR) Modulation

This compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation. nih.gov Unlike its analog LY294002, LY 303511 does not inhibit the PI3K-dependent phosphorylation of Akt. nih.gov Instead, its inhibitory action is directed towards the mTOR-dependent phosphorylation of p70 S6 kinase (S6K). nih.gov In human lung epithelial adenocarcinoma (A549) cells, LY 303511, much like rapamycin, effectively inhibits the mTOR-dependent phosphorylation of S6K. nih.gov This inhibition of the mTOR pathway contributes to the anti-proliferative effects of the compound. nih.gov

Table 1: Effect of this compound on S6K Phosphorylation

Cell Line Treatment Effect on S6K Phosphorylation
A549 LY 303511 Inhibition

Casein Kinase 2 (CK2) Inhibition

Voltage-Gated Potassium (Kv) Channel Blockade

This compound has been identified as a blocker of voltage-gated potassium (Kv) channels. researchgate.netnih.gov In MIN6 insulinoma cells, it reversibly blocks K+ currents in a dose-dependent manner. researchgate.net Electrophysiological studies have determined a half-maximal inhibitory concentration (IC50) for this blockade. researchgate.net Specifically, the compound has been shown to inhibit currents in cells transfected with Kv2.1, a highly expressed beta-cell K+ channel. researchgate.net

Table 2: Inhibitory Activity of this compound on Voltage-Gated Potassium Channels

Parameter Value Cell Type

BET Bromodomain Protein (BRD2, BRD3, BRD4) Interaction

Quantitative chemoproteomic profiling has revealed that this compound is an inhibitor of the Bromo- and Extra-Terminal (BET) bromodomain proteins BRD2, BRD3, and BRD4. nih.gov These proteins are epigenetic readers that play a crucial role in transcriptional regulation. It has been demonstrated that LY 303511 competitively inhibits the acetyl-lysine binding of the first bromodomain (BD1) of these BET proteins. nih.gov X-ray crystallography has confirmed that the chromen-4-one scaffold of LY 303511 represents a novel pharmacophore for bromodomains. nih.gov The inhibitory concentration for these interactions is in the micromolar range. nih.gov

Table 3: Interaction of this compound with BET Bromodomain Proteins

Target Type of Interaction Reported IC50

Nuclear Factor-κB (NF-κB) Activation Inhibition

This compound has been shown to inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses. nih.gov Specifically, it has been observed to inhibit IL-1β-stimulated NF-κB activation, which in turn attenuates the expression of monocyte chemoattractant protein-1 (MCP-1). nih.gov While the inhibitory effect is established, a specific IC50 value for the inhibition of NF-κB activation by this compound has not been reported in the reviewed literature.

Heat Shock Protein 27 (Hsp27) Modulation

A novel mechanism of action for this compound involves the modulation of Heat Shock Protein 27 (Hsp27), a small chaperone protein that confers resistance to apoptosis. nih.govnih.gov Treatment with LY 303511 leads to the progressive sequestration of Hsp27 in the nucleus, which diminishes its protective effects in the cytosol. nih.govnih.gov This nuclear translocation is associated with sustained phosphorylation of Hsp27. nih.govnih.gov This phosphorylation leads to the dissociation of large Hsp27 oligomers, resulting in a decrease in its chaperone activity and thereby compromising its ability to inhibit cell death. nih.govnih.gov This modulation of Hsp27 function has been shown to sensitize cancer cells to TRAIL-induced apoptosis. nih.govnih.gov

Downstream Signaling Pathway Perturbations Induced by this compound

This compound, a structural analog of the well-known phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002, exerts its biological effects through mechanisms that are independent of PI3K inhibition. medchemexpress.comcaymanchem.comnih.gov While structurally similar to LY294002, a key difference in its morpholine (B109124) ring—a substitution of an oxygen atom for a nitrogen-hydrogen group—renders it incapable of potently inhibiting PI3K. medchemexpress.com This distinction is crucial as it allows for the dissection of cellular signaling pathways that are modulated independently of PI3K activity.

Research has demonstrated that this compound does not inhibit the PI3K-dependent phosphorylation of Akt, a key downstream effector in the PI3K pathway. caymanchem.comnih.gov However, it does impact the downstream signaling of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth and proliferation. nih.gov Specifically, LY 303511 has been shown to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K). caymanchem.comnih.govebiohippo.com This inhibition of S6K phosphorylation occurs without affecting the upstream PI3K/Akt signaling cascade, highlighting a PI3K-independent mechanism of action on the mTOR pathway. caymanchem.comnih.gov The compound's ability to modulate mTOR signaling independently of PI3K provides a valuable tool for investigating the distinct roles of these signaling components.

A significant aspect of this compound's biological activity is its ability to induce the generation of reactive oxygen species (ROS). nih.gov Studies have shown that treatment with LY 303511 leads to an increase in intracellular hydrogen peroxide (H₂O₂) production. aacrjournals.org This elevation in ROS has been observed in various cancer cell lines, including oral cancer cells, where LY 303511 was found to induce both ROS and mitochondrial superoxide (B77818). nih.gov

The generation of ROS by LY 303511 is not merely a byproduct of its activity but is mechanistically linked to its ability to sensitize cancer cells to apoptosis-inducing agents. For instance, the compound enhances the sensitivity of SHEP-1 neuroblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through a mechanism involving H₂O₂-mediated activation of the MAPK pathway and the upregulation of death receptors. medchemexpress.com Furthermore, in HeLa cells that are typically resistant to TRAIL-induced apoptosis, LY 303511's sensitizing activity is also linked to ROS production. caymanchem.comnih.gov This suggests that the pro-apoptotic effects of LY 303511 in combination with other agents are, at least in part, mediated by the oxidative stress it induces.

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including stress responses, proliferation, and apoptosis. cellsignal.comnih.gov this compound has been shown to activate the MAPK pathway, an effect that is closely linked to its induction of reactive oxygen species. medchemexpress.com Specifically, the sensitization of SHEP-1 neuroblastoma cells to TRAIL by LY 303511 is mediated by the activation of the MAPK pathway. medchemexpress.com

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. nih.govkoreascience.kr Aberrant NF-κB signaling is implicated in various diseases, including cancer. nih.govmdpi.com this compound has been found to modulate this pathway. Specifically, it has been reported to inhibit the activation of NF-κB that is stimulated by interleukin-1β (IL-1β). tocris.com This inhibition leads to a reduction in the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine whose expression is regulated by NF-κB. tocris.com This finding indicates that LY 303511 can interfere with inflammatory signaling pathways, an action that is independent of its effects on the PI3K pathway.

Cellular and Subcellular Effects of this compound In Vitro

This compound has demonstrated significant antiproliferative effects in various cancer cell lines. caymanchem.comnih.govtocris.com In human lung epithelial adenocarcinoma (A549) cells, LY 303511 effectively blocks cell proliferation. caymanchem.comnih.gov This inhibition of proliferation is associated with a reduction in G2/M progression of the cell cycle. caymanchem.comnih.gov Similarly, in oral cancer cells, LY 303511 dose-dependently decreases cell survival. nih.gov

Interestingly, the effect of LY 303511 on cell viability can be context-dependent. For example, when used as a single agent, LY 303511 has no effect on the viability of SHEP-1 neuroblastoma cells. medchemexpress.com However, it significantly enhances the sensitivity of these cells to TRAIL-induced apoptosis. medchemexpress.commedchemexpress.com This sensitizing effect is also observed in HeLa cells that are otherwise refractory to TRAIL. caymanchem.com This indicates that while LY 303511 may not be cytotoxic on its own in all cell types, it can effectively lower the threshold for apoptosis induced by other agents.

Table 1: Summary of Research Findings on this compound's In Vitro Effects

Cell Line Effect Pathway(s) Implicated Reference(s)
Human Lung Epithelial Adenocarcinoma (A549) Reduced cell proliferation; Blocked G2/M progression mTOR-dependent and independent pathways caymanchem.comnih.gov
Oral Cancer Cells (CAL 27, SCC-9) Decreased cell survival; Induced apoptosis ROS generation nih.gov
SHEP-1 Neuroblastoma Cells No effect on viability alone; Enhanced TRAIL sensitivity H₂O₂-MAPK activation medchemexpress.commedchemexpress.com
HeLa Cells Sensitization to TRAIL-induced apoptosis ROS generation caymanchem.comnih.gov
MIN6 Insulinoma Cells Reversible blockage of K+ currents N/A medchemexpress.commedchemexpress.com

Induction of Apoptosis and Programmed Cell Death Pathways

This compound has been shown to actively participate in the induction of apoptosis, or programmed cell death, primarily by sensitizing cancer cells to other apoptotic stimuli. This activity is largely independent of the PI3K/Akt signaling pathway. aacrjournals.orgnih.gov The core mechanism appears to be linked to the compound's ability to increase intracellular levels of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which creates an intracellular environment permissive for the execution of apoptosis. nih.govaacrjournals.org

This compound significantly enhances the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells that might otherwise be resistant. nih.govnih.gov Pre-incubation of HeLa cells with this compound was found to amplify TRAIL signaling, leading to increased DNA fragmentation and a reduction in tumor colony formation. nih.gov The compound facilitates this sensitization through two primary mechanisms:

Downregulation of cFLIP: It reduces the levels of cellular FLICE-inhibitory protein (cFLIP), a key protein that inhibits the activation of caspase-8 and the formation of the Death-Inducing Signaling Complex (DISC). nih.govmit.edu

Enhanced Death Receptor 5 (DR5) Oligomerization: this compound promotes the clustering, or oligomerization, of the TRAIL receptor DR5 on the cell surface. This enhanced clustering facilitates a more robust assembly of the DISC upon TRAIL binding, leading to a stronger pro-apoptotic signal. nih.govdntb.gov.ua

This dual action primes the cancer cells to undergo a more potent apoptotic response when subsequently exposed to what would normally be sub-lethal doses of TRAIL. nih.gov

In addition to its effects with TRAIL, this compound sensitizes cancer cells to apoptosis induced by conventional chemotherapeutic agents, such as vincristine (B1662923). nih.govnih.gov Studies in LNCaP prostate carcinoma cells demonstrated that pretreatment with this compound significantly enhanced cell death when combined with non-apoptotic concentrations of vincristine. aacrjournals.orgnih.gov This sensitization is not dependent on PI3K inhibition but is directly linked to a significant increase in the production of intracellular hydrogen peroxide (H₂O₂). nih.govaacrjournals.org The accumulation of H₂O₂ creates a state of oxidative stress that lowers the threshold for apoptosis induction by agents like vincristine. nih.gov

The sensitization to apoptosis driven by this compound culminates in the activation of the caspase cascade, the central executioners of apoptosis. In combination with TRAIL, this compound leads to the enhanced activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-2 and caspase-3). nih.gov Similarly, when combined with vincristine, it amplifies the activation of caspase-2 and caspase-3. nih.gov

A key downstream event following the activation of executioner caspases, particularly caspase-3, is the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP is a nuclear enzyme involved in DNA repair. Its cleavage by caspase-3 renders it inactive, which serves two purposes in apoptosis: it prevents the cell from repairing its DNA and conserves cellular energy (ATP) that would otherwise be consumed by PARP activity, thereby ensuring the apoptotic process is completed efficiently. nih.gov The enhanced PARP cleavage observed in cells treated with this compound and an apoptotic agent is a hallmark of this amplified cell death response. nih.govresearchgate.net

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

This compound can directly inhibit cell proliferation by modulating the cell cycle. In studies using pulmonary artery smooth muscle cells, the compound was shown to reduce the proportion of cells in the S phase (DNA synthesis phase) by increasing the fraction of cells in both the G1 and G2/M phases. researchgate.net This indicates that this compound can induce a partial cell cycle arrest at both the G1 and G2/M checkpoints, thereby preventing cells from proceeding through division. researchgate.net

Table 1: Effect of this compound on Cell Cycle Distribution
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)58.132.69.3
LY 303511 (10 µM)63.225.111.7
LY 303511 (30 µM)66.917.016.1

Data adapted from research findings on pulmonary artery smooth muscle cells, showing a dose-dependent increase in the percentage of cells in G1 and G2/M phases and a decrease in S phase after 24 hours of treatment. researchgate.net

Effects on Monocyte Chemoattractant Protein-1 (MCP-1) Expression

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct effects of this compound on the expression of Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2.

Influence on Cellular Metabolism (e.g., Purine Synthesis)

The primary metabolic role of this compound in research has been to serve as a control to study the PI3K-dependent metabolic functions of its active analogue, LY294002. The de novo synthesis of purine nucleotides is a critical metabolic pathway for cell growth and proliferation and is known to be regulated by the PI3K/Akt pathway. nih.govnih.gov

In studies investigating this regulation, LY294002 was found to significantly decrease the synthesis of both adenylate and guanylate nucleotides. nih.gov In contrast, this compound, which does not inhibit PI3K, had no effect on the synthesis of these purine nucleotides. nih.gov This finding strongly indicates that the regulation of purine synthesis is dependent on the activity of the PI3K/Akt signaling cascade and that this compound does not directly influence this specific metabolic pathway. nih.gov

Table 2: Effect of LY Compounds on Purine Nucleotide Synthesis
TreatmentRelative Adenylate Synthesis (% of Control)Relative Guanylate Synthesis (% of Control)
Control100100
LY294002~50~25
LY 303511~100~100

Data synthesized from findings indicating that inhibition of purine synthesis by LY294002 is a PI3K-dependent effect, as the inactive analogue this compound did not produce the same inhibition. nih.gov

Effects on Cellular Migration and Invasion Capabilities

While direct experimental studies specifically investigating the effects of this compound on cellular migration and invasion are not extensively documented in publicly available research, an understanding of its mechanistic targets allows for a scientifically reasoned elucidation of its potential impact on these critical aspects of cancer progression. The compound's known inhibitory actions on the mammalian target of rapamycin (mTOR) and Casein Kinase 2 (CK2) pathways suggest a plausible role in modulating the migratory and invasive capacities of cancer cells.

The mTOR signaling pathway is a central regulator of cellular processes that are fundamental to cell motility and the degradation of the extracellular matrix, both of which are prerequisites for migration and invasion. benthamdirect.comcapes.gov.brnih.govnih.gov The mTOR pathway exists in two distinct complexes, mTORC1 and mTORC2, both of which have been implicated in the regulation of cell movement. nih.gov mTORC1 influences cell motility through its downstream effectors, S6K1 and 4E-BP1, while mTORC2 is involved in regulating the actin cytoskeleton, a key component of the cellular machinery required for migration. nih.govmdpi.com By inhibiting mTOR-dependent phosphorylation, this compound can be inferred to disrupt these signaling cascades, thereby potentially impeding the ability of cancer cells to migrate and invade surrounding tissues.

Furthermore, this compound has been shown to inhibit the activity of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in various cancers and is known to promote cellular migration and invasion. caymanchem.comnih.gov CK2 contributes to the epithelial-mesenchymal transition (EMT), a process that allows stationary epithelial cells to acquire a migratory, mesenchymal phenotype. researchgate.net This transition is a critical step in the metastatic cascade. CK2 is known to enhance the stability of proteins that promote invasion and can also influence the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and pave the way for cancer cell invasion. nih.gov Inhibition of CK2 by this compound could, therefore, be a mechanism by which it curtails the invasive potential of tumor cells.

The multifaceted roles of mTOR and CK2 in promoting cellular migration and invasion are summarized in the table below, providing a basis for the hypothesized effects of this compound.

Signaling Pathway Role in Cellular Migration and Invasion Potential Effect of this compound Inhibition
mTOR Regulates cell motility, actin cytoskeleton organization, and the expression of proteins involved in invasion. benthamdirect.comnih.govnih.gov Disruption of signaling cascades that control the cellular machinery for movement and invasion, potentially leading to reduced cell migration and invasion.
Casein Kinase 2 (CK2) Promotes the epithelial-mesenchymal transition (EMT), enhances the stability of pro-invasive proteins, and influences the expression of matrix metalloproteinases (MMPs). nih.govresearchgate.net Inhibition of the switch to a migratory phenotype, decreased stability of proteins that drive invasion, and potentially reduced degradation of the extracellular matrix, leading to decreased invasion.

Preclinical Efficacy and Pharmacodynamics of Ly 303511 Hydrochloride in Animal Models

Selection and Characterization of Relevant Animal Disease Models for LY303511 Hydrochloride Studies

The primary animal models used in the preclinical evaluation of LY303511 hydrochloride are xenograft models, which are indispensable for assessing the antitumor activity of new therapeutic agents. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, typically athymic nude mice. This approach allows for the in vivo growth of human tumors, providing a platform to study the effects of therapeutic compounds on cancer progression in a living system.

For LY303511, the most prominently cited model is the human prostate adenocarcinoma xenograft model, where PC-3 cells are implanted subcutaneously into nude mice. researchgate.net This model is selected for its relevance to human prostate cancer, a significant area of clinical oncology.

Additionally, a zebrafish xenograft model has been employed to evaluate the compound's efficacy against oral cancer, using CAL 27 human oral squamous carcinoma cells. nih.gov Zebrafish models offer advantages for rapid screening of compounds due to their fast development and optical transparency. The selection of these models is based on their ability to recapitulate key aspects of human cancers and their established use in the drug discovery process. nih.gov

Antitumor Activity of LY303511 Hydrochloride in Xenograft and Syngeneic Models

Preclinical studies have demonstrated the antitumor capabilities of LY303511 in various cancer cell types, with in vivo evidence primarily from xenograft models.

Tumor Growth Inhibition in Specific Models (e.g., Prostate Adenocarcinoma PC-3, Neuroblastoma)

Prostate Adenocarcinoma (PC-3): In vivo studies have confirmed that LY303511 effectively inhibits the growth of human prostate adenocarcinoma tumors. medchemexpress.com When PC-3 cells were implanted in athymic mice, administration of LY303511 resulted in significant suppression of tumor growth. researchgate.net Research showed that the antitumor effect was dependent on the duration of the treatment, with longer periods of administration leading to greater inhibition of tumor growth. researchgate.net The effects of both time and treatment duration were found to be statistically significant. researchgate.net

Table 1: Effect of LY303511 Treatment Duration on PC-3 Xenograft Tumor Growth

Treatment GroupDescriptionOutcomeSource
Group 1Vehicle ControlStandard tumor growth. researchgate.net
Group 2LY303511 for 5 daysSignificant suppression of tumor growth compared to vehicle. researchgate.net
Group 3LY303511 for 10 daysGreater suppression of tumor growth compared to 5-day treatment. researchgate.net
Group 4LY303511 for 20 daysMost significant suppression of tumor growth, demonstrating a duration-dependent effect. researchgate.net

Oral Cancer (CAL 27): The antitumor activity of LY303511 has also been demonstrated in a zebrafish xenograft model using CAL 27 oral cancer cells. nih.gov The study reported that LY303511 treatment inhibited the growth of these xenografted tumors, highlighting its potential therapeutic application for oral cancers. nih.gov

While in vitro studies have suggested potential anticancer effects against lung (A549) and leukemia (HL-60) cancer cells, in vivo data for a neuroblastoma model using LY303511 is not prominently featured in the available research. researchgate.net

Modulation of Tumor Microenvironment Components (if studied preclinically)

Based on the available scientific literature, preclinical studies focusing specifically on the modulation of the tumor microenvironment by LY303511 have not been extensively reported. The tumor microenvironment, which includes immune cells, stromal cells, and signaling molecules, plays a critical role in cancer progression and response to therapy. nih.gov While many modern cancer therapeutics are evaluated for their effects on this environment, such as altering immune cell infiltration or cytokine profiles, specific data detailing these actions for LY303511 are not presently available. mdpi.comresearchgate.net

Efficacy of LY303511 Hydrochloride in Other Disease Models

The preclinical investigation of LY303511 has been primarily centered on its anticancer properties.

Neuroprotective Effects in Oxidative Stress/Mitochondrial Dysfunction Models

There is no scientific evidence from the available search results to suggest that LY303511 has been evaluated for neuroprotective effects in animal models of oxidative stress or mitochondrial dysfunction. Research into neuroprotection often involves compounds with antioxidant and anti-inflammatory properties that can mitigate neuronal damage in conditions like stroke or neurodegenerative diseases. nih.govnih.gov In contrast, some studies on LY303511's anticancer mechanism suggest it induces oxidative stress, reactive oxygen species (ROS), and mitochondrial superoxide (B77818) in cancer cells to promote apoptosis. nih.gov This pro-oxidant activity in cancer cells is mechanistically opposite to the antioxidant effects typically sought in neuroprotective agents.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its intended target and exerting a biological effect. nih.govnuvisan.com For LY303511, preclinical studies have identified key molecular changes that serve as robust PD biomarkers.

The primary mechanism of action for LY303511 involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.com A key downstream effector in the mTOR pathway is the p70 S6 kinase (S6K). medchemexpress.com Preclinical research has shown that LY303511 inhibits the mTOR-dependent phosphorylation of S6K. medchemexpress.com Therefore, a reduction in the levels of phosphorylated S6K (pS6K) in tumor or surrogate tissues following treatment serves as a direct biomarker of target engagement and pathway inhibition.

Crucially, LY303511 is distinguished from its structural analog, LY294002, by its selectivity. While LY294002 inhibits both mTOR and phosphatidylinositol 3-kinase (PI3K), LY303511 does not inhibit the PI3K-dependent phosphorylation of Akt. medchemexpress.com This makes the sustained phosphorylation of Akt, in conjunction with reduced phosphorylation of S6K, a key biomarker profile for the specific action of LY303511.

Additionally, LY303511 has been found to inhibit Casein Kinase 2 (CK2) activity through an mTOR-independent mechanism, suggesting that downstream targets of CK2 could also be explored as potential pharmacodynamic biomarkers. medchemexpress.com

Structure Activity Relationships Sar and Rational Design of Ly 303511 Hydrochloride Analogs

Elucidation of Essential Structural Motifs for Biological Activity of LY 303511 Hydrochloride

The biological activity of this compound is intrinsically linked to its three core structural components: the 8-phenyl-4H-1-benzopyran-4-one (chromone) scaffold, the C2-linked piperazine (B1678402) ring, and the C8-linked phenyl group. The defining structure-activity relationship (SAR) feature of LY 303511 is its distinction from its parent compound, LY294002.

The critical difference lies in the heterocyclic ring at the C2 position. LY294002 possesses a morpholine (B109124) ring, whereas LY 303511 features a piperazine ring. This single-atom substitution—a nitrogen atom in piperazine replacing the oxygen atom in morpholine—completely abolishes its ability to inhibit PI3K. aacrjournals.orgresearchgate.net The morpholine oxygen of LY294002 is crucial for forming a key hydrogen bond within the ATP-binding site of the PI3K enzyme. The absence of this oxygen atom in LY 303511 eliminates this interaction, rendering it inactive against PI3K. aacrjournals.org

Despite its lack of PI3K inhibition, the chromone (B188151) scaffold of LY 303511 remains essential for its other biological activities. This core structure allows the compound to engage with different biological targets. Research indicates that LY 303511 exerts antiproliferative effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a kinase downstream of PI3K, and also by inhibiting casein kinase 2 (CK2). researchgate.net Furthermore, both LY 303511 and its parent compound, LY294002, have been shown to inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4, indicating that the 8-phenyl-chromone backbone is a viable pharmacophore for this target class. rndsystems.com

De Novo Synthesis and Chemical Modification Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is based on established methods for constructing the benzopyran-4-one (chromone) core. A common synthetic route begins with a substituted 2'-hydroxyacetophenone (B8834).

A Vilsmeier-Haack reaction using a formylating reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) converts the 2'-hydroxyacetophenone into a 3-formyl-chromone intermediate. nih.gov This intermediate serves as a versatile scaffold for further modification. To introduce the piperazine moiety characteristic of LY 303511, the 3-formyl group can be reduced to a hydroxymethyl group, which is then converted to a leaving group (e.g., a halide) to allow for nucleophilic substitution by piperazine or its derivatives. nih.gov Alternatively, direct coupling methods can be employed to attach the piperazine ring at the C2 position of the chromone core.

Chemical modification strategies for generating LY 303511 derivatives focus on three primary areas:

Piperazine Ring Modification: The secondary amine of the piperazine ring provides a convenient handle for adding a variety of substituents. N-alkylation or N-acylation can introduce new functional groups, altering the compound's polarity, size, and potential for new interactions with biological targets.

C8-Phenyl Group Substitution: The phenyl ring at the C8 position can be modified with various electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the entire molecule and affect its binding affinity and selectivity for different targets.

Chromone Scaffold Alteration: Modifications to the benzopyran-4-one core itself, such as adding substituents to the benzene (B151609) ring portion (e.g., methoxy (B1213986) groups), can be explored to fine-tune the biological activity profile. nih.gov

These strategies allow for the systematic exploration of the chemical space around the LY 303511 scaffold to develop analogs with improved potency, selectivity, or novel mechanisms of action.

Comparative Preclinical Evaluation of this compound Analogs

The preclinical evaluation of LY 303511 analogs is centered on comparing their biological activities to the parent compound and to each other, with a focus on PI3K-independent pathways.

The primary goal in profiling LY 303511 analogs is to assess their potency against targets like mTOR and Kv channels while confirming their lack of activity against PI3K. LY 303511 itself serves as a crucial negative control in PI3K studies. rndsystems.com While its parent compound, LY294002, inhibits PI3K with an IC₅₀ value of approximately 1.4 µM, LY 303511 shows no significant inhibition. echelon-inc.com

The potency of LY 303511 against other targets has been quantified; for instance, it blocks voltage-gated potassium channels with an IC₅₀ of 64.6 µM. rndsystems.com The development of analogs aims to improve this potency or introduce selectivity for specific Kv channel subtypes. Similarly, while it is known to inhibit mTOR-dependent phosphorylation, detailed IC₅₀ values for mTOR kinase inhibition are less commonly reported in direct comparison to a series of rationally designed analogs.

The table below summarizes the known potency of LY 303511 and its parent compound, LY294002, against key targets, providing a baseline for the evaluation of new derivatives.

CompoundPrimary TargetIC₅₀ ValueReference
LY294002PI3K~1.4 µM echelon-inc.com
This compoundPI3KInactive aacrjournals.orgresearchgate.net
This compoundVoltage-gated K+ Channels (Kv)64.6 µM rndsystems.com
LY294002mTORActive (Inhibits) nih.gov
This compoundmTORActive (Inhibits S6K phosphorylation) researchgate.net

A key finding in the study of LY 303511 is that several of its biological effects are shared with LY294002, despite the difference in PI3K activity. This suggests that these mechanisms are mediated by the common chromone scaffold and are independent of PI3K inhibition.

One of the most significant shared mechanisms is the ability to sensitize cancer cells to apoptosis by inducing the production of intracellular hydrogen peroxide (H₂O₂). aacrjournals.org This effect is observed with both LY294002 and LY 303511, indicating that it is not dependent on the PI3K/Akt pathway. aacrjournals.org Another shared, PI3K-independent activity is the inhibition of BET bromodomain proteins. rndsystems.com

The primary mechanistic difference remains the on-target effect of LY294002 on PI3K. Analogs of LY 303511 are designed to exploit the PI3K-independent mechanisms. For example, modifications to the piperazine ring could enhance the compound's ability to generate H₂O₂ or increase its affinity for BET bromodomains without introducing PI3K inhibition. Conversely, other structural changes might diminish the mTOR or Kv channel activity while retaining another desired effect. The goal of comparative evaluation is to uncouple these various biological activities and develop analogs with more specific and potent PI3K-independent mechanisms of action.

Investigation of Resistance Mechanisms and Strategies to Overcome Them in Preclinical Research

Identification of Acquired Resistance Mechanisms to LY 303511 Hydrochloride (if observed preclinically)

Direct preclinical studies identifying and characterizing acquired resistance to this compound are not prominently available. The following sections describe general mechanisms of resistance to targeted therapies that could theoretically apply to this compound.

In the context of targeted cancer therapies, a primary mechanism of acquired resistance involves mutations in the gene encoding the drug's target protein. nih.gov These mutations can hinder the binding of the inhibitor while preserving the protein's catalytic activity. While this compound has been shown to have multiple effects, including the inhibition of mTOR-dependent phosphorylation of S6K and the activity of casein kinase 2, specific preclinical studies documenting resistance-conferring mutations in the associated genes following sustained this compound treatment have not been identified. caymanchem.combioscience.co.uk

A frequent cause of acquired resistance to targeted agents is the activation of alternative signaling pathways that bypass the inhibited node, thereby restoring downstream signaling required for cell proliferation and survival. nih.gov For inhibitors targeting the PI3K/AKT/mTOR pathway, for instance, compensatory activation of parallel pathways like the RAS/RAF/MEK/ERK pathway can occur. pharmacytimes.com Although this compound acts independently of PI3K, it does modulate mTOR signaling. caymanchem.com In theory, cells could develop resistance by upregulating other pro-survival pathways to circumvent the effects of this compound. However, specific preclinical research validating the activation of such compensatory pathways as a mechanism of acquired resistance to this particular compound is not currently documented.

Preclinical Strategies to Circumvent this compound Resistance

Given the limited information on specific resistance mechanisms to this compound, research on strategies to overcome such resistance is correspondingly sparse. The majority of preclinical work involving this compound focuses on its use in combination with other agents to overcome resistance to those other agents.

The development of next-generation inhibitors is a common strategy to overcome resistance, often by designing molecules that can bind to mutated targets or have improved pharmacological properties. There is no significant body of published preclinical research focused on the rational design of derivatives of this compound specifically aimed at circumventing acquired resistance to the parent compound.

Preclinical studies have demonstrated that this compound can act synergistically with other therapeutic agents to enhance their anti-tumor effects. This approach is primarily aimed at using this compound to sensitize cancer cells, including those resistant to other treatments, rather than overcoming resistance to this compound itself.

Research has shown that this compound can significantly increase intracellular hydrogen peroxide (H₂O₂) production. aacrjournals.org This mechanism appears to be independent of PI3K inhibition and contributes to its ability to sensitize tumor cells to apoptosis-inducing drugs. aacrjournals.org For example, pre-treatment of LNCaP prostate carcinoma cells with this compound enhanced their sensitivity to the chemotherapeutic agent vincristine (B1662923). aacrjournals.org Similarly, it has been shown to sensitize SHEP-1 neuroblastoma cells and HeLa cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. medchemexpress.comcaymanchem.com

Combination AgentCancer Cell LineObserved Synergistic EffectUnderlying Mechanism
VincristineLNCaP (Prostate Carcinoma)Enhanced sensitivity to non-apoptotic concentrations of vincristine; reduced colony-forming ability. aacrjournals.orgIncreased intracellular hydrogen peroxide (H₂O₂) production. aacrjournals.org
TRAILSHEP-1 (Neuroblastoma)Enhanced sensitivity to TRAIL-induced apoptosis. medchemexpress.comH₂O₂-mediated activation of MAPK and up-regulation of death receptors. medchemexpress.comtargetmol.com
TRAILHeLa (Cervical Cancer)Sensitized cells that are refractory to TRAIL-induced apoptosis. caymanchem.comNot specified in the source.

Combination Strategies and Synergistic Interactions Involving Ly 303511 Hydrochloride in Preclinical Models

Rationale for Combining LY 303511 Hydrochloride with Other Agents

The primary rationale for combining this compound with other anti-cancer agents stems from its unique mechanism of action that is independent of phosphoinositide 3-kinase (PI3K) inhibition. aacrjournals.org LY 303511, a structural analog of the PI3K inhibitor LY294002, does not inhibit the PI3K/Akt signaling pathway. aacrjournals.orgresearchgate.net Instead, its anti-proliferative and pro-apoptotic effects are mediated through alternative mechanisms, including the generation of intracellular hydrogen peroxide (H₂O₂) and the inhibition of mammalian target of rapamycin (B549165) (mTOR) and casein kinase 2 (CK2). aacrjournals.orgresearchgate.net

Preclinical Assessment of Synergy with Apoptosis-Inducing Ligands (e.g., TRAIL)

Preclinical studies have demonstrated that this compound can significantly amplify the apoptotic effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in cancer cells. nih.gov TRAIL is a naturally occurring cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. However, many tumors are resistant to TRAIL-mediated apoptosis.

Research has shown that pre-incubation of tumor cells with LY 303511 significantly enhances TRAIL-induced apoptosis. nih.gov This sensitization is achieved through multiple mechanisms:

Enhanced DR5 Oligomerization: LY 303511 promotes the clustering of DR5 on the cell surface, a critical step for the formation of the death-inducing signaling complex (DISC). nih.gov

Facilitated DISC Assembly: By promoting DR5 oligomerization, LY 303511 facilitates the recruitment of adaptor proteins and caspases to form a functional DISC, leading to the activation of the apoptotic cascade. nih.gov

Downregulation of cFLIP(S): The compound has been shown to downregulate the short isoform of cellular FLICE-inhibitory protein (cFLIP), a key inhibitor of caspase-8 activation within the DISC. nih.gov

Mitochondrial Permeabilization: The enhanced DISC signaling leads to the activation of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the second mitochondrial activator of caspase/direct IAP-binding protein with low PI (Smac/DIABLO). nih.gov

These findings suggest that LY 303511 can overcome TRAIL resistance in tumor cells, providing a strong rationale for the clinical evaluation of this combination. nih.gov

Combination with Chemotherapeutic Agents (e.g., Vincristine)

Preclinical evidence supports the synergistic interaction between this compound and the chemotherapeutic agent vincristine (B1662923). aacrjournals.org Vincristine is a vinca (B1221190) alkaloid that disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

In studies using LNCaP prostate carcinoma cells, it was demonstrated that LY 303511 sensitizes these cells to vincristine-induced apoptosis. aacrjournals.org The underlying mechanism for this synergy is attributed to the ability of LY 303511 to induce the production of intracellular hydrogen peroxide. aacrjournals.org This increase in oxidative stress appears to lower the threshold for apoptosis induction by vincristine.

The combination of LY 303511 and vincristine has been shown to be more effective at reducing the colony-forming ability of cancer cells compared to treatment with vincristine alone. aacrjournals.org This suggests that the combination not only enhances immediate cell death but also impairs the long-term proliferative capacity of surviving cells.

Table 1: Preclinical Findings for this compound Combination with Vincristine

Cell Line Combination Effect Mechanism of Synergy Reference

Combination with Immunomodulatory Agents (if applicable in preclinical models)

Based on the conducted searches, no preclinical studies have been identified that specifically investigate the combination of this compound with immunomodulatory agents. Therefore, the potential for synergistic or antagonistic interactions in this context remains to be determined.

Preclinical Evaluation of Optimal Combination Dosing and Schedules

Specific preclinical studies designed to determine the optimal combination dosing and schedules for this compound with other agents have not been identified in the available literature. The existing preclinical studies have focused on elucidating the mechanisms of synergistic interactions using specific concentrations and treatment durations.

For example, in the studies demonstrating synergy with vincristine, LNCaP cells were pretreated with LY 303511 before the addition of vincristine. aacrjournals.org Similarly, in the combination studies with TRAIL, HeLa cells were pre-incubated with LY 303511 prior to the addition of TRAIL. nih.gov These experimental designs suggest that priming the cancer cells with LY 303511 may be a crucial factor in achieving a synergistic apoptotic effect. However, these were proof-of-concept studies and were not designed to establish comprehensive dosing and scheduling guidelines. Further research would be necessary to systematically evaluate different dosing ratios, sequences of administration, and treatment durations to define the most effective and tolerable combination regimens for potential clinical translation.

Advanced Methodologies and Technologies Applied in Ly 303511 Hydrochloride Research

High-Throughput Screening Approaches for Target Discovery and Validation

High-throughput screening (HTS) has been instrumental in defining the target landscape of LY 303511 hydrochloride. These approaches allow for the rapid assessment of the compound against large panels of biological targets, providing a broad view of its selectivity and potential off-target effects. Kinome-wide screening platforms, in particular, have been employed to validate its lack of activity against PI3K while simultaneously identifying other interacting kinases.

For instance, large-scale kinase profiling screens, such as the DiscoveRx KINOMEscan®, have been used to assess the affinity of LY 303511 across hundreds of human kinases. guidetomalariapharmacology.org These screens quantitatively measure the interaction between the compound and a wide array of kinases, confirming that LY 303511 does not significantly inhibit PI3K. caymanchem.comnih.gov This validation is critical for its use as a reliable negative control in studies investigating the PI3K/Akt signaling pathway. caymanchem.com Beyond validation, these HTS approaches can uncover unexpected interactions. While LY 303511 is largely inactive across the kinome, such screens provide the high-confidence data necessary to exclude specific kinase-mediated effects and focus research on its non-PI3K-dependent mechanisms, such as the inhibition of BET bromodomain proteins (BRD2, BRD3, and BRD4) and voltage-gated potassium (Kv) channels. tocris.com

Screening PlatformPurposeKey Finding for LY 303511Reference
DiscoveRx KINOMEscan® Kinome-wide affinity profilingUsed as a negative control; demonstrates lack of significant interaction with a broad panel of kinases, confirming its suitability for PI3K-independent studies. guidetomalariapharmacology.org
EMD Millipore KinaseProfiler™ Kinase inhibition screeningProfiled against hundreds of human recombinant kinases to assess inhibitory activity. guidetomalariapharmacology.org
Reaction Biology Kinase Hotspot℠ Kinase inhibition screeningAssessed for inhibitory activity against a large panel of recombinant protein kinases. guidetomalariapharmacology.org

Advanced Imaging Techniques for Monitoring this compound's Effects in Animal Models (if reported)

While in vivo studies have demonstrated that this compound can inhibit the growth of human prostate adenocarcinoma tumor implants in athymic mice, detailed reports on the specific use of advanced imaging techniques to monitor these effects are not extensively available in the scientific literature. medchemexpress.com Typically, preclinical oncology studies in animal models employ techniques such as bioluminescence imaging (BLI), fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI) to non-invasively track tumor volume, metabolic activity, and response to therapeutic agents over time. Although the outcome of tumor growth inhibition by LY 303511 has been reported, the specific imaging modalities used to acquire these longitudinal data have not been detailed. medchemexpress.com

Omics Technologies (Genomics, Proteomics, Metabolomics) in Response Assessment

Omics technologies, particularly proteomics, have been fundamental in assessing the cellular response to this compound. These methods allow for a global analysis of changes in proteins and their modifications, providing critical insights into the signaling pathways affected by the compound.

Proteomic approaches, primarily Western blotting, have been central to differentiating the mechanism of LY 303511 from that of LY294002. Studies have consistently used these techniques to show that, unlike LY294002, LY 303511 does not inhibit the PI3K-dependent phosphorylation of Akt. medchemexpress.com At the same time, these analyses have revealed that LY 303511 does inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), demonstrating its impact on a key pathway regulating cell growth and proliferation. caymanchem.commedchemexpress.com Further proteomic investigations have identified that LY 303511 can inhibit Casein Kinase 2 (CK2) activity, a regulator of cell cycle progression, and sensitizes cells to TRAIL-induced apoptosis through the activation of MAPK and upregulation of death receptors. medchemexpress.commedchemexpress.com These targeted proteomic analyses have been crucial in mapping the PI3K-independent signaling networks modulated by LY 303511.

Omics TechnologyApplication in LY 303511 ResearchKey FindingsReference
Proteomics (Western Blot) Assessment of protein phosphorylation statusDoes not inhibit PI3K-dependent Akt phosphorylation; Inhibits mTOR-dependent phosphorylation of S6K. caymanchem.commedchemexpress.com
Proteomics (Kinase Assays) Identification of alternative kinase targetsInhibits Casein Kinase 2 (CK2) activity. caymanchem.commedchemexpress.com
Proteomics (Apoptosis Pathway Analysis) Investigation of pro-apoptotic mechanismsEnhances TRAIL sensitivity via H₂O₂-mediated MAPK activation and upregulation of death receptors. medchemexpress.com

Computational and Structural Biology Approaches for this compound's Interactions

Computational and structural biology provides a molecular basis for understanding the differential activities of this compound and its analog, LY294002. LY 303511 is structurally identical to LY294002 except for the substitution of an oxygen atom for a nitrogen atom (-NH) in the morpholine (B109124) ring. medchemexpress.comaacrjournals.org This seemingly minor chemical modification completely abrogates its ability to inhibit the PI3K enzyme. aacrjournals.org

Structural biology approaches, including the analysis of protein kinase structures, explain this difference. nih.govresearchgate.net The ATP-binding pocket of PI3K forms specific hydrogen bonds and electrostatic interactions with its inhibitors. Computational modeling and structural analysis would demonstrate that the morpholine oxygen of LY294002 is critical for forming a key interaction within this pocket. The substitution to a nitrogen atom in LY 303511 alters the electronic and hydrogen-bonding properties of the ring, preventing it from binding effectively to PI3K. nih.gov

These computational methods are also vital for predicting and analyzing the interactions of LY 303511 with its identified targets, such as mTOR, Casein Kinase 2, and bromodomains. caymanchem.com Molecular docking and simulation studies can model the binding pose of LY 303511 within the active sites of these proteins, helping to rationalize its inhibitory activity and guide the development of more potent and selective analogs. nih.govyoutube.com

CompoundKey Structural FeatureInteraction with PI3K ATP-Binding SiteConsequence
LY294002 Morpholine ring with an oxygen atomForms critical hydrogen bond/electrostatic interactions.Potent inhibition of PI3K.
LY 303511 Piperazinyl ring (morpholine ring with -NH substitution)Altered electronic and hydrogen-bonding properties prevent effective binding.No significant inhibition of PI3K.

Development of Novel In Vitro Co-culture and Organoid Models for this compound Studies

The complexity of the tumor microenvironment (TME), which includes cancer cells, stromal cells, and immune cells, plays a critical role in tumor progression and response to therapy. nih.gov Advanced in vitro models, such as co-cultures and organoids, have been developed to better recapitulate this intricate environment compared to traditional 2D monocultures. nih.govnih.gov

While specific studies employing these advanced models to investigate this compound have not been reported, these systems offer significant potential for future research. Organoid models, which are 3D structures derived from stem cells that self-organize to mimic the architecture and cellular heterogeneity of an organ, could be used to study the effects of LY 303511 in a more physiologically relevant context. mdpi.comnih.gov For example, glioblastoma organoid co-cultures could be used to investigate the compound's impact on tumor cell invasion and proliferation within a brain-like microenvironment. mdpi.com

Similarly, co-culture systems, where cancer cells are grown with other cell types like fibroblasts or immune cells, would be valuable for dissecting how LY 303511 modulates the crosstalk between different components of the TME. nih.govmdpi.com Given that LY 303511 has been shown to inhibit monocyte chemoattractant protein-1 (MCP-1) expression, a key signaling molecule in the TME, co-culture models could elucidate the downstream consequences of this inhibition on immune cell recruitment and tumor progression. tocris.com These advanced models represent a promising frontier for exploring the nuanced, PI3K-independent activities of this compound.

Future Directions and Unaddressed Research Gaps in Ly 303511 Hydrochloride Preclinical Biology

Exploration of Novel Preclinical Therapeutic Applications Beyond Current Focus

Current preclinical research on LY 303511 hydrochloride has predominantly centered on its potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of oral cancer cells and sensitize neuroblastoma cells to TRAIL-induced apoptosis nih.govmedchemexpress.com. While promising, this focus represents a narrow view of its potential therapeutic utility.

A significant unaddressed research gap lies in the exploration of this compound for non-cancer pathologies. Given its inhibitory effects on mTOR, a central regulator of cell growth, metabolism, and aging, its potential applications could extend to a variety of other conditions. Future preclinical studies should investigate its efficacy in models of:

Neurodegenerative Diseases: Dysregulation of mTOR signaling is implicated in diseases such as Alzheimer's and Parkinson's. Investigating the neuroprotective potential of this compound in relevant preclinical models is a logical next step.

Autoimmune Disorders: The mTOR pathway is a key regulator of immune cell differentiation and function. Preclinical studies in models of rheumatoid arthritis, lupus, or multiple sclerosis could uncover novel immunomodulatory applications.

Metabolic Diseases: mTOR signaling is intricately linked to metabolic processes. Exploring the effects of this compound in preclinical models of type 2 diabetes and obesity could reveal new therapeutic avenues.

Deeper Investigation into Off-Target Biological Activities and Their Implications

A critical aspect of preclinical drug development is the characterization of off-target effects. For this compound, an identified off-target activity is the reversible blockade of K+ currents, with an IC50 of 64.6±9.1 μM in MIN6 insulinoma cells medchemexpress.commedchemexpress.comselleckchem.com. While noted, the full implications of this potassium channel blockade remain largely unexplored.

Potassium channels are crucial for the proper functioning of various physiological systems, including the cardiovascular and nervous systems patsnap.com. Blockade of these channels can lead to significant physiological effects, such as cardiac arrhythmias wikipedia.orgcvpharmacology.com. Future research should, therefore, focus on:

Comprehensive Channel Profiling: A systematic evaluation of this compound's activity against a broad panel of potassium channel subtypes is necessary to understand the specificity of its off-target effects.

Functional Consequences: Preclinical studies should investigate the in vivo functional consequences of this potassium channel blockade. This includes detailed cardiovascular safety pharmacology assessments in relevant animal models.

Mechanism of Blockade: Elucidating the precise molecular mechanism by which this compound blocks potassium channels could inform the development of derivatives with improved target specificity.

Understanding these off-target activities is paramount for predicting potential adverse effects and defining a therapeutic window for this compound.

Off-Target ActivityIC50Cell LinePotential Implication
K+ Current Blockade64.6±9.1 μMMIN6 InsulinomaCardiac Arrhythmias

Development of Advanced Preclinical Models Reflecting Disease Heterogeneity

The majority of preclinical studies on this compound have utilized traditional two-dimensional (2D) cell culture models. While useful for initial screening, these models fail to recapitulate the complex microenvironment and heterogeneity of human diseases nih.govnih.gov. A significant gap exists in the evaluation of this compound in more physiologically relevant, advanced preclinical models.

Future research efforts should incorporate:

Three-Dimensional (3D) Cell Cultures and Organoids: These models better mimic the in vivo cellular architecture and cell-cell interactions nih.govnih.gov. Evaluating the efficacy of this compound in 3D spheroids or patient-derived organoids from various tumor types would provide a more accurate prediction of its anti-cancer potential researchgate.net.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, are known to better preserve the heterogeneity and genetic features of the original tumor gd3services.comcriver.comnih.gov. Testing this compound in a panel of PDX models representing different cancer subtypes would offer valuable insights into its efficacy in a more clinically relevant setting.

The adoption of these advanced models will be crucial for a more robust preclinical validation of this compound's therapeutic potential and for identifying patient populations most likely to respond.

Characterization of Long-Term Biological Effects in Preclinical Systems

Current preclinical data on this compound is limited to short-term studies. There is a complete lack of information regarding the long-term biological effects of sustained exposure to this compound. This represents a major knowledge gap that needs to be addressed before any potential clinical translation.

Given that this compound inhibits fundamental cellular pathways (mTOR and CK2), long-term administration could lead to unforeseen consequences. Future preclinical research must include:

Chronic Toxicity Studies: Long-term in vivo studies in animal models are essential to assess the potential for chronic toxicities in various organs and tissues.

Metabolic Consequences: Chronic inhibition of mTOR by other agents has been associated with metabolic disturbances such as glucose intolerance and insulin (B600854) resistance nih.gov. The long-term metabolic effects of this compound need to be carefully evaluated.

Effects on Normal Tissue Homeostasis: The roles of mTOR and CK2 in the maintenance and regeneration of healthy tissues are well-established. The long-term impact of their inhibition by this compound on the function of vital organs should be a key area of investigation.

Insights from long-term studies on other mTOR and CK2 inhibitors can guide the design of these crucial preclinical experiments nih.govalzdiscovery.orgbiorxiv.org.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound

The molecular mechanisms of action of this compound have been primarily elucidated through targeted protein analysis. To gain a holistic understanding of its cellular effects, a broader, unbiased approach is necessary. The integration of multi-omics data represents a powerful strategy to achieve this, yet no such studies have been reported for this compound.

Future preclinical research should leverage:

Genomics and Transcriptomics: To identify gene expression signatures associated with sensitivity or resistance to this compound.

Proteomics: To map the global changes in protein expression and post-translational modifications induced by the compound, providing a deeper understanding of its impact on cellular signaling networks.

Metabolomics: To characterize the metabolic reprogramming that occurs in response to this compound treatment.

By integrating these multi-omics datasets, a more comprehensive picture of the compound's mechanism of action can be constructed, facilitating biomarker discovery and the identification of potential combination therapies.

Potential for this compound as a Research Tool for Biological Pathways

Beyond its therapeutic potential, this compound's unique pharmacological profile makes it a valuable research tool for dissecting complex biological pathways. As a structural analog of LY294002 that does not inhibit PI3K, it serves as an excellent negative control in studies investigating the PI3K/Akt/mTOR pathway researchgate.netcaymanchem.com.

Future applications of this compound as a research tool could include:

Dissecting mTORC1 vs. mTORC2 Signaling: While it is known to inhibit mTOR, the specific effects on mTORC1 and mTORC2 complexes require further clarification. Its use in parallel with other mTOR inhibitors could help to delineate the distinct functions of these two complexes nih.govnih.gov.

Investigating the Role of Casein Kinase 2: As an inhibitor of CK2, this compound can be employed to probe the diverse cellular functions of this pleiotropic kinase in various biological contexts caymanchem.comnih.gov.

Elucidating mTOR-Independent Mechanisms: The compound's ability to induce apoptosis through the generation of reactive oxygen species, independent of its mTOR inhibition, provides a tool to study these alternative cell death pathways nih.gov.

The continued use and further characterization of this compound as a pharmacological probe will undoubtedly contribute to a deeper understanding of fundamental cellular processes.

Q & A

Q. What is the primary mechanism by which LY 303511 hydrochloride enhances TRAIL sensitivity in SHEP-1 neuroblastoma cells?

LY 303511 enhances TRAIL sensitivity via H₂O₂-mediated MAPK activation and upregulation of death receptors (e.g., DR5), independent of PI3K inhibition. This mechanism was identified through cell viability assays (e.g., crystal violet staining) in SHEP-1 cells exposed to LY 303511 and TRAIL .

Q. What experimental models are commonly used to study LY 303511’s effects on cancer cells?

Key models include:

  • In vitro : SHEP-1 neuroblastoma cells (for TRAIL sensitization) and MIN6 insulinoma cells (for K⁺ current blockade, IC₅₀ = 64.6 ± 9.1 μM) .
  • In vivo : PC-3 xenograft tumors in immunodeficient mice, where LY 303511 (10 mg/kg/day) significantly inhibits tumor growth .

Q. How should this compound be stored to ensure stability in laboratory settings?

The compound is stable for four years as a powder at -20°C. Solutions in solvents like DMSO should be stored at -80°C for up to two years to prevent degradation .

Q. What methods are recommended to assess LY 303511’s modulation of ion channels?

Electrophysiological assays (e.g., patch-clamp) are used to measure its reversible blockade of K⁺ currents in MIN6 cells. These experiments require precise control of cell membrane potential and ion channel activity .

Advanced Research Questions

Q. How can researchers reconcile LY 303511’s structural similarity to LY294002 with its lack of PI3K inhibitory activity?

Despite structural homology, LY 303511 lacks key functional groups required for PI3K binding. Advanced molecular docking studies and kinase profiling assays (e.g., using GST-fusion proteins of PI3K catalytic domains) can elucidate structural determinants of target specificity .

Q. What challenges arise when translating in vitro IC₅₀ values (e.g., 64.6 μM for K⁺ current blockade) to effective in vivo dosing regimens?

Key challenges include differences in bioavailability, metabolic clearance, and tissue penetration. In vivo studies in mice demonstrated efficacy at 10 mg/kg/day, but pharmacokinetic studies (e.g., plasma half-life measurements) are critical for optimizing dosing .

Q. How does LY 303511’s dual activity (TRAIL sensitization and ion channel modulation) complicate experimental design?

Researchers must isolate mechanisms using pathway-specific inhibitors (e.g., MAPK or DR5 blockers) and conditional knockout models. For example, co-treatment with H₂O₂ scavengers can clarify the role of oxidative stress in TRAIL sensitization .

Q. How should conflicting reports on LY 303511’s target specificity (e.g., misclassification as an mTOR inhibitor) be addressed?

Validate findings using kinase inhibition assays (e.g., competitive binding with LY294002) and compare results to established mTOR inhibitors. Cross-referencing multiple datasets (e.g., from PubMed) ensures accuracy .

Q. What strategies are recommended to analyze LY 303511’s synergistic effects with TRAIL in apoptosis induction?

Use factorial experimental designs to test combinations of LY 303511 and TRAIL at varying concentrations. Statistical tools like Chou-Talalay synergy plots can quantify additive or synergistic interactions .

Methodological Considerations

  • Kinase Assays : Purify PI3K catalytic domains via baculovirus expression systems. Use homogeneous time-resolved fluorescence (HTRF) to measure enzymatic activity in the presence of LY 303511 .
  • Animal Studies : Monitor tumor volume and body weight in PC-3 xenograft models for 30 days post-treatment. Histopathological analysis of excised tumors can confirm apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.